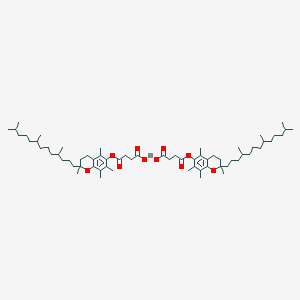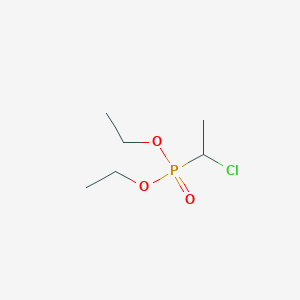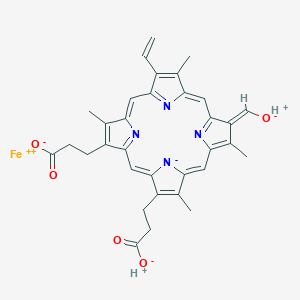
N-Cyanobenzamide
Übersicht
Beschreibung
N-Cyanobenzamide is a chemical compound of interest in the field of organic synthesis and material science. Its unique structure lends itself to various chemical reactions and applications, including the development of pharmaceuticals and organic materials.
Synthesis Analysis
Palladium-catalyzed carbonylative synthesis of N-cyanobenzamides from aryl iodides/bromides and cyanamide represents a novel and convenient method. This process utilizes either Mo(CO)6 as the CO source or gaseous CO directly to yield N-cyanobenzamides in moderate to good yields (Mane et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-Cyclohexyl-2-Nitrobenzamide, has been characterized by X-ray diffraction analysis, offering insights into the structural aspects of N-cyanobenzamide analogs (Saeed et al., 2010).
Chemical Reactions and Properties
N-cyanobenzamides undergo various chemical reactions due to the presence of the cyanamide group. For example, Rh(III)-catalyzed direct C−H cyanation using N-cyano-N-phenyl-p-toluenesulfonamide demonstrates the compound's versatility in functionalization reactions (Zhang et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques : A novel protocol for synthesizing N-cyanobenzamides from aryl halides and cyanamide using palladium-catalyzed aminocarbonylation has been developed, offering a convenient method for obtaining these compounds (Mane, Nordeman, Odell, & Larhed, 2013).
Material Science Applications : N-Cyanobenzamide is used in the synthesis of Dichloro(phthalocyanino)silicon, a compound with potential applications in material science (Lowery, Starshak, Esposito, Krueger, & Kenney, 1965).
Molecular Structure Studies : Studies on 3-cyanobenzamide, a derivative of N-cyanobenzamide, have provided insights into its molecular structure in both gas-phase and crystal forms, which is crucial for understanding its chemical properties (Janczak & Kubiak, 2003).
Pharmaceutical Research : N-Cyanobenzamide derivatives have been studied for their potential in detecting metastatic melanoma in nuclear medicine, highlighting their significance in the field of medical diagnostics (Moreau et al., 1995).
Spectroscopy and Structural Analysis : Research on the conversion of 4-cyanobenzamide into azanion has provided insights into the spectroscopic and structural changes of the compound, which is important for understanding its chemical behavior (Tsenov, Stoyanov, & Binev, 2008).
Radiochemical Synthesis : Palladium-mediated radiochemical synthesis of 11C-N-cyanobenzamides using aryl halides and cyanamide has been described, showcasing the compound's relevance in radiochemistry (Nordeman et al., 2017).
Biomedical Applications : The fluorescent properties of aminobenzamide cysteine (ABZ Cys), an analogue of N-Cyanobenzamide, have been explored for potential use in biomedical applications due to its antioxidant properties (Raut et al., 2011).
Electrochemical Sensing : Studies on the electrochemical determination of cysteamine using a modified electrode with N-Cyanobenzamide derivatives have demonstrated its potential in developing sensitive electrochemical sensors (Arabali & Karimi-Maleh, 2016).
Safety and Hazards
While specific safety and hazard information for N-Cyanobenzamide is not available in the retrieved data, it’s important to handle all chemical compounds with care and follow appropriate safety protocols. Always refer to the Safety Data Sheet (SDS) for the specific compound for detailed information .
Zukünftige Richtungen
The future directions for N-Cyanobenzamide could involve further exploration of its synthesis methods and potential applications. For instance, one of the developed carbonylative methodologies was used in the preparation of potential NDH-2 inhibitors based on a quinolinyl pyrimidine scaffold . The prepared compounds were biologically evaluated in terms of their efficiency .
Wirkmechanismus
Target of Action
N-Cyanobenzamide is a chemical compound that has been used in the synthesis of guanidines . The primary targets of N-Cyanobenzamide are various amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . These amines play a crucial role in the synthesis of guanidines, which are a class of organic compounds with the general structure (R1R2N)(R3R4N)C=N-R5 .
Mode of Action
N-Cyanobenzamide interacts with its targets (amines) through a process known as guanylation . In this process, N-Cyanobenzamide, in the presence of a catalyst, reacts with amines to form guanidines . This reaction typically completes in a short time for primary and secondary aliphatic amines at room temperature .
Biochemical Pathways
The guanylation process involving N-Cyanobenzamide and amines leads to the formation of guanidines . Guanidines are key components in several biochemical pathways, particularly those involving the synthesis of peptides or pharmacologically important compounds . .
Result of Action
The primary result of N-Cyanobenzamide’s action is the formation of guanidines . Guanidines have various applications, including the synthesis of peptides and pharmacologically important compounds . .
Action Environment
The action of N-Cyanobenzamide is influenced by several environmental factors. For instance, the guanylation process is typically carried out under mild conditions in water . The presence of a catalyst, such as scandium (III) triflate, is also necessary for the reaction . Furthermore, the reaction is compatible with a wide range of solvents and substrates .
Eigenschaften
IUPAC Name |
N-cyanobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFAKALHTSOYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065862 | |
| Record name | Benzamide, N-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyanobenzamide | |
CAS RN |
15150-25-1 | |
| Record name | N-Cyanobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15150-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015150251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15150-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-cyano- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, N-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyanobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Cyanobenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5GU9QY9KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of N-cyanobenzamide in organic synthesis?
A1: N-cyanobenzamide serves as a versatile building block in organic synthesis, primarily due to the reactivity of the cyano group and its ability to undergo various transformations. [, ] One prominent application is its use in the synthesis of N-acylguanidines, important molecules in medicinal chemistry. This is achieved through a palladium(0)-catalyzed carbonylative coupling of cyanamide with aryl halides, forming N-cyanobenzamide as an intermediate, followed by amination with various amines. [] This method allows for the efficient construction of diverse N-acylguanidines, expanding the chemical space for drug discovery.
Q2: How is N-cyanobenzamide synthesized using palladium catalysis?
A2: N-cyanobenzamide can be efficiently synthesized through a palladium(0)-catalyzed carbonylative coupling reaction. [, ] This reaction involves reacting an aryl halide (typically iodide or bromide) with cyanamide (NH2CN) and carbon monoxide (CO) in the presence of a palladium catalyst and a suitable ligand. [, ] This method offers advantages like good functional group tolerance and the ability to utilize a variety of aryl halides.
Q3: Can N-cyanobenzamide derivatives be used as PET ligands?
A3: While N-cyanobenzamide itself hasn't been directly investigated as a PET ligand in these studies, research explored its use in synthesizing potential PET tracers. [] One example is the development of [11C]N-cyanobenzamide analogs of drugs like flufenamic acid and dazoxibene. [] These radiolabeled analogs could potentially be used to study the in vivo behavior of their parent compounds using PET imaging.
Q4: What analytical techniques are employed in characterizing N-cyanobenzamide and its derivatives?
A4: Characterization of N-cyanobenzamide and its derivatives typically involves a combination of spectroscopic techniques. These include nuclear magnetic resonance (NMR) spectroscopy to determine the structure and purity, and mass spectrometry (MS) to confirm the molecular weight and identify fragments. [, ] For radiolabeled derivatives, like those containing carbon-11, techniques like high-performance liquid chromatography (HPLC) coupled with radioactivity detectors are crucial for purification and analysis. []
Q5: Are there any studies on the stability of N-cyanobenzamide under different conditions?
A5: Research indicates that N-cyanobenzamide undergoes hydrolysis under both acidic and basic conditions. [] In basic solutions, it undergoes a base-catalyzed elimination reaction, yielding N-cyanoarenecarboxamides and 3,5-dimethylpyrazole. [] Conversely, in acidic solutions, it undergoes acid-catalyzed hydrolysis, directly forming aroylureas. [] These findings highlight the importance of considering the stability of N-cyanobenzamide in different chemical environments, especially during synthesis or potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)





